Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-
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Overview
Description
Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- typically involves the reaction of 5-bromo-2-aminobenzamide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the compound.
Scientific Research Applications
Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a methoxy group instead of a benzoyl group.
5-Bromo-2-chlorobenzoic acid: Lacks the amide group but shares the bromine and chlorine substituents.
Uniqueness
Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- is unique due to its specific combination of bromine, chlorine, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
847799-17-1 |
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Molecular Formula |
C14H10BrClN2O2 |
Molecular Weight |
353.60 g/mol |
IUPAC Name |
5-bromo-2-[(4-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-9-3-6-12(11(7-9)13(17)19)18-14(20)8-1-4-10(16)5-2-8/h1-7H,(H2,17,19)(H,18,20) |
InChI Key |
DVCYLXCJTJZTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N)Cl |
Origin of Product |
United States |
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